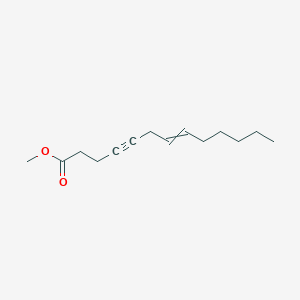
Methyl tridec-7-en-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tridec-7-en-4-ynoate is an organic compound with the molecular formula C14H22O2. It is characterized by the presence of a triple bond and a double bond within its carbon chain, making it a unique ester. This compound is of interest in various fields due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl tridec-7-en-4-ynoate can be synthesized through several methods. One common approach involves the esterification of tridec-7-en-4-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl tridec-7-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides, alcohols, or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl tridec-7-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl tridec-7-en-4-ynoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. Additionally, its unsaturated bonds can participate in various addition reactions, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradec-2E,4,5-trienoate: Another ester with multiple unsaturated bonds, used in pheromone synthesis.
Methyl 4-chlorotetradec-5-ynoate: A compound with similar reactivity, used in synthetic organic chemistry.
Uniqueness
Methyl tridec-7-en-4-ynoate is unique due to its specific combination of a triple bond and a double bond within the same molecule. This structural feature imparts distinct reactivity and makes it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
168422-43-3 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
methyl tridec-7-en-4-ynoate |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h7-8H,3-6,9,12-13H2,1-2H3 |
InChI-Schlüssel |
ZWRYDSKUKPZEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC#CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















